2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid
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Overview
Description
H-ORN(2-CL-Z)-OH is a compound used in peptide synthesis, particularly in the protection of amino acids. The compound is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The “2-CL-Z” refers to the 2-chloro-benzyloxycarbonyl group, which is used as a protecting group for the amino acid during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ORN(2-CL-Z)-OH typically involves the protection of the amino group of ornithine with the 2-chloro-benzyloxycarbonyl group. This can be achieved through the reaction of ornithine with 2-chloro-benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of H-ORN(2-CL-Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
H-ORN(2-CL-Z)-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the protecting group, yielding the free amino acid.
Substitution: The 2-chloro-benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include the free amino acid ornithine, various oxidized derivatives, and substituted ornithine derivatives.
Scientific Research Applications
H-ORN(2-CL-Z)-OH has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in the urea cycle and amino acid metabolism.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industry: Utilized in the production of peptides and proteins for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of H-ORN(2-CL-Z)-OH involves the protection of the amino group of ornithine, preventing unwanted side reactions during peptide synthesis. The 2-chloro-benzyloxycarbonyl group is selectively removed under specific conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
H-ORN(2-BR-Z)-OH: Similar protecting group but with a bromine atom instead of chlorine.
H-ORN(2-I-Z)-OH: Similar protecting group but with an iodine atom instead of chlorine.
H-ORN(2-F-Z)-OH: Similar protecting group but with a fluorine atom instead of chlorine.
Uniqueness
H-ORN(2-CL-Z)-OH is unique due to the presence of the 2-chloro-benzyloxycarbonyl group, which provides specific reactivity and stability during peptide synthesis. The chlorine atom offers a balance between reactivity and stability, making it a preferred choice for certain synthetic applications.
Properties
IUPAC Name |
2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRGWUUQAAZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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